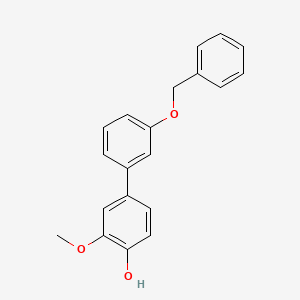

4-(3-Benzyloxyphenyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

2-methoxy-4-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-22-20-13-17(10-11-19(20)21)16-8-5-9-18(12-16)23-14-15-6-3-2-4-7-15/h2-13,21H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYHILOOQJWDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685796 | |

| Record name | 3'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-82-4 | |

| Record name | 3'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling Approaches

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone. A representative route involves coupling 4-bromo-2-methoxyphenol with 3-benzyloxyphenylboronic acid. To prevent interference from the phenolic -OH group, protection as a tert-butyldimethylsilyl (TBS) ether is employed.

Procedure :

-

Protection : 4-Bromo-2-methoxyphenol is treated with TBSCl in DMF under basic conditions (K₂CO₃), yielding 4-bromo-2-methoxy-TBS-protected phenol.

-

Coupling : The TBS-protected bromophenol reacts with 3-benzyloxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol (3:1) at 80°C.

-

Deprotection : The TBS group is removed with tetrabutylammonium fluoride (TBAF) in THF, affording the target compound in 72% overall yield.

Challenges :

Etherification and Benzylation Strategies

Direct benzylation of pre-coupled intermediates offers an alternative pathway. For instance, 4-(3-hydroxyphenyl)-2-methoxyphenol, obtained via Ullmann coupling, undergoes benzylation at the 3-hydroxyl position.

Procedure :

-

Ullmann Coupling : 4-Iodo-2-methoxyphenol couples with 3-hydroxyphenylboronic acid using CuI and 1,10-phenanthroline in DMSO at 110°C.

-

Benzylation : The resulting 4-(3-hydroxyphenyl)-2-methoxyphenol is treated with benzyl bromide and K₂CO₃ in acetone, achieving 85% yield.

Optimization :

-

Base Selection : Potassium carbonate outperforms NaOH due to milder conditions, reducing esterification byproducts.

-

Solvent Effects : Acetone enhances solubility of the phenolic intermediate, improving reaction homogeneity.

Comparative Analysis of Synthetic Routes

Experimental Procedures and Optimization

Protective Group Strategies

Catalytic System Tuning

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities based on evidence:

Structural and Functional Insights:

Substituent Position and Activity: Benzyloxy/Phenethoxy Groups: Compounds like C3 () with bulky substituents (benzyloxy, phenethoxy) are synthesized via oxidation-hydrolysis pathways. Hydroxypropenyl Group: The propenyl chain in 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol () contributes to antimicrobial activity, likely through radical scavenging or enzyme inhibition. Its concentration-dependent cytotoxicity suggests a role in apoptosis modulation .

Pharmacological Comparisons :

- Analgesic Activity : The carboximidoyl derivative () shows comparable efficacy to paracetamol but with reduced hepatotoxicity, attributed to its modified electron-donating groups stabilizing reactive metabolites .

- Antimicrobial vs. Antioxidant Activity : Hydroxypropenyl derivatives (e.g., 3.21–4.43% in plant extracts) demonstrate dual antimicrobial and antioxidant roles, whereas benzothiazole derivatives () are tailored for material science applications .

Synthetic Accessibility :

- High-yield synthesis (e.g., 96% for C3) contrasts with lower yields (e.g., 70% for thiazole derivatives in ), highlighting the trade-off between substituent complexity and reaction efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Benzyloxyphenyl)-2-methoxyphenol, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, starting with protective group strategies. For example, benzyloxy and methoxy groups are introduced through alkylation or etherification reactions using reagents like benzyl bromide or methyl iodide. Key intermediates (e.g., phenolic precursors) are purified via column chromatography (silica gel, gradient elution) or recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substitution patterns and aromatic proton integration. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C-O-C). High-resolution mass spectrometry (HRMS) confirms molecular weight. For absolute configuration, single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c) resolves bond lengths and angles .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : Standard assays include:

- Antioxidant activity : DPPH radical scavenging assay, with IC50 values compared to ascorbic acid .

- Antimicrobial activity : Disk diffusion or microdilution methods against Staphylococcus aureus or Escherichia coli .

- Enzyme inhibition : Acetylcholinesterase inhibition via Ellman’s spectrophotometric method, using donepezil as a positive control .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer : Key factors include:

- Catalyst selection : Palladium catalysts for cross-coupling reactions improve regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.

- Temperature control : Microwave-assisted synthesis reduces reaction time and byproducts .

- Data Contradiction Note : Conflicting yields reported in literature may arise from varying benzyl protection/deprotection strategies. Reproducibility requires strict control of anhydrous conditions .

Q. What mechanistic approaches are used to study enzyme inhibition by this compound?

- Methodological Answer :

- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, Ki values (nM range) quantify binding affinity to acetylcholinesterase .

- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., acetylcholinesterase’s catalytic triad). Docking scores correlate with experimental IC50 values .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Use common positive controls (e.g., gallic acid for antioxidant assays) and replicate under identical conditions (pH, temperature) .

- Meta-analysis : Compare IC50 ranges across studies to identify outliers. For example, discrepancies in antimicrobial data may stem from strain-specific resistance or compound solubility issues .

- Structural analogs : Test derivatives (e.g., 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline) to isolate substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.